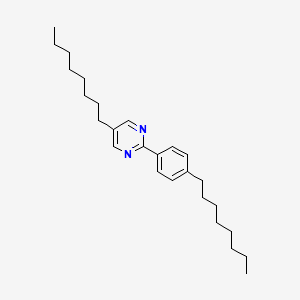

5-Octyl-2-(4-octylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

135731-17-8 |

|---|---|

Molecular Formula |

C26H40N2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

5-octyl-2-(4-octylphenyl)pyrimidine |

InChI |

InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-25(20-18-23)26-27-21-24(22-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |

InChI Key |

YTICXJKRMYJBNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation Studies

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons in 5-Octyl-2-(4-octylphenyl)pyrimidine. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of each signal would reveal the number of neighboring protons, allowing for the assembly of molecular fragments.

Expected ¹H NMR Data for this compound:

Due to the lack of experimental data, a hypothetical data table is presented below based on known chemical shift ranges for similar structural motifs.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (Pyrimidine Ring) | 8.5 - 9.0 | Singlet or Doublet |

| Aromatic Protons (Phenyl Ring) | 7.0 - 8.0 | Doublets |

| Methylene Protons (α to Pyrimidine) | 2.5 - 3.0 | Triplet |

| Methylene Protons (α to Phenyl) | 2.5 - 3.0 | Triplet |

| Methylene Protons (Alkyl Chains) | 1.2 - 1.8 | Multiplet |

| Methyl Protons (Alkyl Chains) | 0.8 - 1.0 | Triplet |

This table is predictive and requires experimental verification.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure would produce a distinct signal. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, sp³, sp²).

Expected ¹³C NMR Data for this compound:

The following table provides an estimation of the expected ¹³C NMR chemical shifts.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (Pyrimidine Ring) | 150 - 165 |

| Aromatic Carbons (Phenyl Ring) | 120 - 150 |

| Methylene Carbons (Alkyl Chains) | 20 - 40 |

| Methyl Carbons (Alkyl Chains) | ~14 |

This table is predictive and requires experimental verification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present. researchgate.net For this compound, IR spectroscopy would be expected to show characteristic absorptions for C-H stretching in the aromatic and aliphatic regions, as well as C=N and C=C stretching vibrations of the pyrimidine (B1678525) and phenyl rings. researchgate.net

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (Pyrimidine) | 1550 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

This table is predictive and requires experimental verification.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and provides information about its vibrational modes. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the aromatic rings and the carbon-carbon bonds of the alkyl chains.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of this compound. The fragmentation pattern would likely involve cleavage of the octyl chains and potentially the bond between the phenyl and pyrimidine rings. The fragmentation of long alkyl chains in mass spectrometry is a well-studied process. core.ac.ukresearchgate.net

Advanced Spectroscopic Techniques for Complex Organic Molecules

For molecules with specific electronic properties, such as unpaired electrons, more specialized spectroscopic methods are required for characterization.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species possessing one or more unpaired electrons. It functions on a principle similar to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of unpaired electrons instead of atomic nuclei.

For the compound this compound, EPR spectroscopy is not applicable under normal conditions. The molecule, in its ground electronic state, is a diamagnetic, closed-shell species, meaning all its electrons are paired. Consequently, it does not exhibit an EPR signal.

The technique would become relevant only if this compound were converted into a radical species. This could hypothetically be achieved through processes such as:

Oxidation: Removal of one electron to form a radical cation.

Reduction: Addition of one electron to form a radical anion.

If such a radical species were generated and sufficiently stable, EPR spectroscopy could then be employed to confirm its formation and provide detailed information about the distribution of the unpaired electron's density across the phenylpyrimidine framework. However, in the absence of such a transformation, the compound is EPR-silent.

Theoretical and Computational Investigations of 5 Octyl 2 4 Octylphenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the molecular properties of 5-Octyl-2-(4-octylphenyl)pyrimidine. These computational methods allow for the examination of electronic structures and the prediction of chemical behavior, which are crucial for understanding its liquid crystalline properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. bohrium.comnih.gov This method has been applied to molecules similar in structure to this compound to understand their fundamental properties. researchgate.netresearchgate.net DFT calculations provide a balance between accuracy and computational cost, making them suitable for relatively large molecules like the one . nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com For organic molecules, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G* or more extensive sets like 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net The selection process involves evaluating different combinations to find a level of theory that accurately reproduces experimental data or high-level ab initio results where available. For large systems, ensuring the stability of the DFT wave function is a critical step in the calculation process. bohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical stability and reactivity of a molecule. researchgate.net

For pyrimidine (B1678525) derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. The energy of these orbitals and their gap dictates the molecule's electronic transitions and charge transfer capabilities. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and reactive. researchgate.net

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

This table provides a general framework for understanding FMO analysis. Specific calculated values for this compound would require dedicated computational studies.

The energies of the HOMO and LUMO provide direct insight into the electron donor and acceptor characteristics of a molecule. researchgate.net A high HOMO energy level suggests a strong electron-donating capability, while a low LUMO energy level indicates a good electron-accepting ability. youtube.comresearchgate.net In donor-acceptor systems, these properties are crucial for charge transfer interactions. researchgate.net The spatial distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. unesp.br For instance, in similar pyrimidine-based molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient pyrimidine ring. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are used to predict how molecules will interact with each other. libretexts.orgresearchgate.net The MEP surface is colored to represent different electrostatic potential values, typically with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions, with a spectrum of colors in between (red < orange < yellow < green < blue). researchgate.netyoutube.com

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The phenyl rings and octyl chains would exhibit regions of varying potential, influencing intermolecular interactions and the formation of liquid crystal phases. These maps are instrumental in understanding the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global and local reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors, within the framework of Conceptual Density Functional Theory, help to rationalize and predict chemical behavior. researchgate.net

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = E_LUMO - E_HOMO. researchgate.net A larger hardness value implies greater stability.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | E_LUMO - E_HOMO | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

This table outlines the common global reactivity descriptors. The actual values depend on the calculated HOMO and LUMO energies.

Local Reactivity Descriptors:

Local reactivity descriptors, such as the Fukui function and Parr functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These are essential for understanding the regioselectivity of chemical reactions. For this compound, these descriptors would pinpoint specific atoms on the pyrimidine and phenyl rings that are more susceptible to chemical modification.

Non-Covalent Interaction (NCI) Analysis

Detailed Non-Covalent Interaction (NCI) analysis of this compound has been a subject of theoretical studies to understand the intermolecular forces that govern its liquid crystalline behavior. NCI analysis is a computational method that helps in visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are crucial in the formation and stability of mesophases.

Molecular Modeling and Simulation Approaches

Conformational Analysis and Molecular Geometry Optimization

The conformational landscape of this compound is complex due to the presence of two flexible octyl chains and the rotational freedom between the pyrimidine and phenyl rings. Computational conformational analysis, often employing density functional theory (DFT) methods, is used to identify the most stable molecular geometries. These studies have shown that the molecule can adopt various conformers, with the lowest energy state typically corresponding to a nearly planar arrangement of the pyrimidine-phenyl core. The octyl chains, however, can exist in numerous gauche and anti conformations.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (pyrimidine) | 1.39 - 1.40 |

| C-N (pyrimidine) | 1.33 - 1.34 |

| C-C (phenyl) | 1.39 - 1.41 |

| C-C (inter-ring) | 1.48 |

| C-C (octyl chain) | 1.53 - 1.54 |

| C-H | 1.09 - 1.10 |

| Bond Angles (°) ** | |

| C-N-C (pyrimidine) | 115 - 117 |

| N-C-N (pyrimidine) | 126 - 128 |

| C-C-C (phenyl) | 119 - 121 |

| C-C-N (pyrimidine) | 121 - 123 |

| Dihedral Angle (°) ** | |

| Pyrimidine-Phenyl | ~30 - 40 |

Exploration of Electronic and Optical Properties via Time-Dependent Density Functional Theory (TD/DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic and optical properties of molecules like this compound. These calculations provide insights into the electronic transitions that give rise to the molecule's absorption and emission spectra.

The calculated electronic absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. This absorption corresponds primarily to a π-π* transition localized on the conjugated pyrimidine-phenyl core. The position of the maximum absorption wavelength (λmax) is sensitive to the dihedral angle between the aromatic rings; a more planar conformation leads to a red-shift (longer wavelength) of the absorption maximum. The long alkyl chains have a minimal direct effect on the electronic transitions but can influence the solid-state packing and, consequently, the bulk optical properties.

Table 2: Calculated Electronic and Optical Properties of this compound

| Property | Calculated Value |

| Absorption Maximum (λmax) | ~280 - 320 nm |

| Excitation Energy | ~3.9 - 4.4 eV |

| Oscillator Strength (f) | > 0.5 |

| Major Transition | HOMO → LUMO (π-π*) |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| Energy Gap (HOMO-LUMO) | ~4.0 - 4.5 eV |

Computational Approaches for Structure-Property Relationship Studies

Computational studies are instrumental in establishing structure-property relationships for liquid crystalline materials like this compound. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can predict how changes will affect the material's behavior.

For this compound, key structural features that are often varied in computational studies include the length of the alkyl chains and the nature and position of substituents on the aromatic core. For instance, increasing the length of the alkyl chains is computationally shown to enhance the van der Waals interactions, which can lead to higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). Similarly, the introduction of polar substituents on the pyrimidine or phenyl rings can be modeled to understand their effect on the dielectric anisotropy, a crucial parameter for display applications. These computational models allow for the rational design of new liquid crystal molecules with tailored properties for specific technological applications.

Academic Principles of Structure Property Relationships in Pyrimidine Derivatives

Investigating the Influence of Substituent Effects on Molecular Frameworks

The electronic character of the substituents on the pyrimidine (B1678525) ring significantly influences the molecule's polarity, polarizability, and intermolecular forces, which are crucial for the formation and stability of liquid crystal phases.

The pyrimidine ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. This inherent electronic property is then modulated by the attached substituent groups.

Inductive Effects: The octyl group at the 5-position and the octylphenyl group at the 2-position of the pyrimidine ring are primarily electron-donating through an inductive effect (+I). The sp3-hybridized alkyl chains push electron density towards the sp2-hybridized aromatic core. This effect, however, is relatively weak and localized.

Resonance Effects: The 4-octylphenyl group at the 2-position can participate in resonance with the pyrimidine ring. The phenyl ring is conjugated with the pyrimidine ring, allowing for delocalization of π-electrons across this segment of the molecule. This extended conjugation is a key factor in establishing the rod-like shape and anisotropic polarizability necessary for liquid crystalline behavior. The octyl group on the phenyl ring, being an alkyl group, has a minor hyperconjugative electron-donating effect.

The interplay of these electronic effects results in a molecule with a significant dipole moment and anisotropic distribution of electron density. The electron-deficient nature of the pyrimidine core and the more electron-rich phenyl ring create a molecular dipole. Furthermore, the presence of the nitrogen atoms leads to significant quadrupole moments, which have been shown to be essential in correctly predicting the phase behavior of similar phenylpyrimidine-based liquid crystals through molecular dynamics simulations.

| Substituent Group | Position on Pyrimidine Ring | Primary Electronic Effect | Influence on Molecular Properties |

|---|---|---|---|

| Octyl | 5 | +I (Inductive) | Weakly electron-donating, contributes to molecular length. |

| 4-Octylphenyl | 2 | +I (Inductive), Resonance | Extends π-conjugation, enhances molecular anisotropy and polarizability. |

The steric bulk and conformational flexibility of the substituents play a critical role in defining the molecular geometry and packing efficiency in the condensed phases.

| Structural Feature | Influence on Conformation | Impact on Liquid Crystalline Properties |

|---|---|---|

| Long Octyl Chains | High conformational flexibility. | Promote smectic phase formation through van der Waals interactions and micro-segregation. |

| Dihedral Angle (Phenyl-Pyrimidine) | Non-planar arrangement due to steric hindrance. | Affects molecular linearity and packing efficiency in mesophases. |

Correlation of Computational Descriptors with Experimental Observations

Computational chemistry provides a powerful toolkit for calculating molecular descriptors that can be correlated with experimentally observed properties. For 5-Octyl-2-(4-octylphenyl)pyrimidine, a key experimental observation is its mesomorphic behavior. A closely related compound, 5-n-Octyl-2-(4-n-octyloxyphenyl)pyrimidine, has been reported to exhibit a crystalline to smectic C phase transition at 28.5 °C and a smectic C to smectic A phase transition at 55.5 °C.

Computational descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can provide insights into the electronic properties and reactivity of the molecule. For pyrimidine derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule (like the phenyl ring), while the LUMO is often centered on the electron-deficient pyrimidine ring. The magnitude of the HOMO-LUMO gap is related to the electronic excitation energy and can be correlated with the molecule's stability and polarizability. A smaller gap generally implies higher polarizability, which is a desirable trait for liquid crystals.

Molecular dynamics simulations on the similar compound 2-(4-butyloxyphenyl)-5-octyloxypyrimidine have demonstrated that accurate reproduction of the experimental liquid crystal phases requires the inclusion of ring quadrupoles in the molecular model. This highlights the importance of a detailed description of the electrostatic interactions in predicting the macroscopic behavior from the molecular structure.

| Computational Descriptor | Physical Significance | Correlation with Experimental Observation (Liquid Crystallinity) |

|---|---|---|

| HOMO-LUMO Gap | Related to electronic excitation energy and polarizability. | A smaller gap often correlates with higher polarizability, favoring liquid crystal formation. |

| Dipole and Quadrupole Moments | Describe the charge distribution within the molecule. | Crucial for accurately modeling intermolecular electrostatic interactions that drive the formation of specific mesophases. |

| Molecular Shape Anisotropy | Quantifies the rod-like nature of the molecule. | A high aspect ratio is a prerequisite for calamitic liquid crystalline behavior. |

Research Directions for Pyrimidine Derivatives in Advanced Materials and Chemical Biology

Exploration in Organic Electronics and Optoelectronic Materials Research

The inherent electronic characteristics and structural properties of 5-Octyl-2-(4-octylphenyl)pyrimidine make it a candidate for investigation in organic electronics. Phenylpyrimidine derivatives are recognized as emitters for Organic Light-Emitting Diodes (OLEDs), and their utility in this field is an active area of research. nih.gov The primary focus for this specific compound has been on its liquid crystalline behavior, which is a key property for applications in display technologies and optical switching. A closely related analogue, 5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine, exhibits a rich liquid crystal phase behavior, transitioning from a crystalline solid to a smectic C phase and then to a smectic A phase before becoming an isotropic liquid. synthon-chemicals.com

| Compound Name | CAS Number | Mesophase Behavior |

| 5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine | 57202-50-3 | Cr 28.5 SmC 55.5 SmA |

The structure of this compound can be analyzed within the framework of a Donor-π-Acceptor (D-A) system. In this model, the phenyl group, being relatively electron-rich, acts as the electron donor (D). The pyrimidine (B1678525) ring is an electron-deficient heterocycle and functions as the electron acceptor (A). These two components are directly connected, creating a π-conjugated system that facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The two octyl chains play a crucial role in the material's bulk properties. These long, flexible alkyl chains influence molecular packing, enhance solubility in organic solvents, and are primarily responsible for inducing and stabilizing the liquid crystal phases observed in this class of compounds. The design principle involves balancing the electronic properties of the D-A core with the physical influence of the alkyl chains to achieve desired material characteristics, such as specific liquid crystal phase transition temperatures and ranges. In broader research, conjugated polymers with D-A architectures are studied extensively for their semiconductor properties. rsc.org

The electronic transitions in phenylpyrimidine systems are typically a mix of localized π-π* transitions on the aromatic rings and n-π* transitions involving the nitrogen atoms of the pyrimidine ring. nih.gov Crucially, the D-A nature of the scaffold gives rise to intramolecular charge-transfer (ICT) transitions, which are sensitive to the molecular environment and solvent polarity. nih.gov

For phenylpyrimidine derivatives, theoretical and experimental studies show that the lowest energy absorption bands often correspond to the HOMO → LUMO transition, which has significant ICT character. nih.gov The highest occupied molecular orbital (HOMO) is generally delocalized over the donor (phenyl) and π-system, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor (pyrimidine) unit. mdpi.com Modulating these transitions can be achieved by altering the electronic nature of the donor or acceptor, or by changing the planarity between the two rings. While specific photophysical data for this compound is not widely published, related phenylpyrimidine emitters show that such molecules can exhibit significant Stokes shifts and their emission can be tuned across the visible spectrum. nih.govmdpi.com

Strategies for Modulating Molecular Interactions in Chemical Biology

While this compound is primarily investigated for material applications, its core pyrimidine scaffold is of significant interest in chemical biology and medicinal chemistry. nih.gov Pyrimidine is a "privileged substructure" as it is a fundamental component of the nucleobases in DNA and RNA. nih.govnih.gov

Protein-protein interactions (PPIs) represent a challenging class of drug targets due to their large and often shallow binding surfaces. nih.govescholarship.org Developing small molecules that can disrupt these interactions is a major goal in drug discovery. The rigid phenyl-pyrimidine core of this compound could serve as a foundational scaffold for designing PPI modulators. nih.gov

The principle behind such a design would be to use the rigid core to orient appended chemical groups in specific three-dimensional vectors to mimic key binding motifs (like α-helices or β-turns) at a PPI interface. nih.gov The two octyl chains of the parent compound provide significant lipophilicity, which could be leveraged to target hydrophobic pockets within a protein interface. Although there is no specific research on this compound as a PPI modulator, the general strategy of using pyrimidine-based scaffolds is well-established for creating diverse chemical libraries to probe these complex biological interactions. nih.gov

A molecular probe is a molecule used to study the properties of other molecules or structures. Given the potential fluorescence of the phenyl-pyrimidine core, derivatives of this compound could be developed as fluorescent probes. The D-A character, which often leads to environmentally sensitive fluorescence, is a desirable feature for a molecular probe.

The two long octyl chains would cause such a probe to preferentially partition into lipid-rich environments, such as cell membranes or lipid droplets. Therefore, functionalized versions of this compound could be envisioned as probes to report on the local polarity, viscosity, or presence of specific analytes within these biological compartments.

Advanced Functionalization for Specific Research Applications

The utility of this compound as a core structure for advanced applications depends on the ability to chemically modify or functionalize it. The standard synthesis of 2,5-disubstituted pyrimidines allows for the introduction of functional groups by using appropriately substituted starting materials.

For example, the synthesis typically involves the condensation of a substituted benzamidine (B55565) with a 1,3-dicarbonyl compound or its equivalent. To introduce a reactive handle, one could start with a benzamidine that has an additional functional group (e.g., an ester, a protected amine, or a halogen) on the phenyl ring. This would yield a version of this compound bearing a site for further chemical reactions, such as conjugation to biomolecules or attachment to a polymer backbone. Furthermore, modern synthetic methods involving selective magnesiation using reagents like TMPMgCl·LiCl have been developed for the direct and regioselective functionalization of the pyrimidine ring itself, opening pathways to complex, multi-substituted derivatives. nih.gov This allows for the precise tuning of the molecule's electronic, physical, and biological properties for specific research goals.

Future Perspectives and Emerging Methodologies in Pyrimidine Research

Innovations in Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign and efficient synthetic routes. These innovative approaches aim to reduce the environmental impact while improving yield and purity.

Traditional methods for pyrimidines synthesis are being replaced by more cost-effective and adaptable techniques that utilize one-pot synthesis and greener approaches with various green solvents and catalysts. nih.govbenthamdirect.com Key innovations in the green synthesis of pyrimidines include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound as an energy source can promote reactions by creating localized high-pressure and high-temperature zones, enhancing reaction rates and yields. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.inijsat.org This approach is highly efficient for creating diverse libraries of pyrimidine derivatives.

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like ionic liquids or even solvent-free conditions is a significant trend. rasayanjournal.co.in Additionally, the development of reusable and non-toxic catalysts is a key area of research. rasayanjournal.co.inoiccpress.com For instance, a DABCO-based ionic liquid has been shown to be an effective and reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

Solvent-Free and Catalyst-Free Synthesis: In some cases, reactions can be carried out in the absence of any solvent or catalyst, representing the ideal green chemistry scenario. researchgate.net

These green chemistry approaches are not only environmentally friendly but also offer economic advantages through reduced energy consumption and waste disposal costs.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, enabling the accelerated discovery and design of new molecules with desired properties. nih.govresearchgate.net In the context of pyrimidine research, AI and ML can be applied to:

Predict Molecular Properties: AI/ML models can be trained on existing data to predict the physicochemical properties, liquid crystalline behavior, and electronic characteristics of novel pyrimidine derivatives, including 5-Octyl-2-(4-octylphenyl)pyrimidine. nih.gov This allows for the virtual screening of large chemical spaces to identify promising candidates before their synthesis.

Inverse Molecular Design: Generative models, a type of AI, can be used for the inverse design of molecules. rsc.org This involves specifying the desired properties, and the AI model generates novel molecular structures that are predicted to exhibit those properties. This approach can significantly speed up the discovery of new pyrimidine-based materials.

Optimization of Synthetic Routes: AI can also be used to predict the outcomes of chemical reactions and to propose optimal synthetic pathways, taking into account factors like yield, cost, and sustainability. youtube.com

The integration of AI and ML with experimental validation holds the promise of revolutionizing the design and development of new pyrimidine-based functional materials.

Advancements in Spectroscopic Characterization Techniques

The precise characterization of newly synthesized compounds is crucial for understanding their structure-property relationships. Modern spectroscopic techniques provide detailed insights into the molecular structure and dynamics of pyrimidine derivatives.

For a compound like this compound, a combination of spectroscopic methods would be employed for its characterization:

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H and ¹³C). nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic transitions within the molecule and provides information about its conjugation and potential optical properties. acs.org |

| Fluorescence Spectroscopy | Used to study the emission properties of fluorescent pyrimidine derivatives, which is relevant for applications in organic light-emitting diodes (OLEDs). acs.org |

| Polarized Optical Microscopy (POM) | A key technique for identifying liquid crystalline phases and observing their textures. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Used to determine the temperatures and enthalpies of phase transitions, such as melting points and liquid crystal phase transitions. researchgate.net |

Recent advancements in these techniques, such as higher field NMR spectrometers and more sensitive mass analyzers, allow for the characterization of increasingly complex molecules with greater precision.

Interdisciplinary Research Avenues for Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to its exploration in a wide range of scientific disciplines, creating numerous opportunities for interdisciplinary research. The unique electronic and self-assembly properties of pyrimidine derivatives make them attractive for various applications.

Materials Science: Phenylpyrimidine derivatives are well-known for their liquid crystalline properties. The rod-like structure of molecules like this compound, with its rigid core and flexible alkyl chains, is conducive to the formation of mesophases. synthon-chemicals.comsynthon-chemicals.com Research in this area focuses on designing new liquid crystals with specific phase behaviors and electro-optical properties for use in display technologies and optical switching devices.

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a useful building block for n-type organic semiconductors. researchgate.net Pyrimidine-based materials are being investigated for their potential use in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

Medicinal Chemistry: Pyrimidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core. ijsat.orgsciensage.infogsconlinepress.comresearchgate.net They exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. sciensage.inforesearchgate.net Interdisciplinary research at the interface of chemistry, biology, and medicine continues to explore new therapeutic applications for novel pyrimidine compounds. journalijar.comnih.gov

Supramolecular Chemistry: The ability of pyrimidine derivatives to participate in hydrogen bonding and π-π stacking interactions makes them excellent candidates for the construction of supramolecular assemblies. sciensage.info This opens up possibilities for the development of sensors, molecular switches, and other advanced functional materials.

The continued collaboration between chemists, physicists, biologists, and materials scientists will undoubtedly unlock the full potential of pyrimidine derivatives in these and other emerging fields.

Q & A

Q. Critical Parameters :

| Parameter | Impact on Yield | Example Conditions | Reference |

|---|---|---|---|

| Temperature | Higher temps accelerate coupling | 80–120°C for Suzuki reactions | |

| Catalyst | Pd(PPh₃)₄ improves coupling efficiency | 5 mol% Pd catalyst | |

| Solvent | Polar aprotic solvents (DMF, THF) | THF for alkylation steps | |

| Purification | Column chromatography essential | Silica gel, hexane/ethyl acetate |

Data Note : Arya et al. (1977) reported yields >70% for analogous pyrimidines using Pd-catalyzed coupling, while Potapov et al. (2014) emphasized solvent polarity effects on regioselectivity .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign alkyl chain protons (δ 0.8–1.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm). Integration ratios confirm substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., octyl chain vs. aryl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₆H₄₀N₂O) with <2 ppm error .

- X-ray Crystallography : Resolves bond angles and packing motifs, critical for mesogen studies (see Table 1 ) .

Q. Table 1: Structural Data from Analogous Pyrimidines

| Compound | Crystallographic System | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| 5-Phenyl-2-(4-pyridyl)pyrimidine | Monoclinic | C-N: 1.33–1.37 | |

| 5-Octyloxy-2-(4-octyloxyphenyl)pyrimidine | Triclinic | C-O: 1.41 |

Advanced: How do structural modifications (e.g., alkyl chain length) impact mesomorphic properties?

Methodological Answer:

- Design Strategy :

- Vary alkyl chain length (C₈ vs. shorter/longer chains) to modulate liquid crystalline phases.

- Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify phase transitions.

- Key Findings :

- Longer chains (C₈) enhance thermal stability of smectic phases due to van der Waals interactions .

- Polar substituents (e.g., -OCH₃) reduce melting points but increase nematic phase stability .

Q. Contradiction Alert :

- Arya et al. (1977) observed reduced mesophase range with branched chains, while Potapov et al. (2014) reported enhanced stability in linear analogs . Resolve via controlled alkyl branching experiments.

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Systematic Approach :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and concentrations.

- Control Substituents : Compare activity of this compound with analogs (e.g., chloro or methoxy derivatives) .

- Computational Modeling : Perform docking studies to assess binding affinity variations (e.g., pyrimidine vs. pyridine cores) .

Q. Case Study :

- Psychoactive effects in Arya et al. (1977) vs. antimicrobial activity in recent studies: Differences attributed to assay conditions (in vivo vs. in vitro) and substituent electronic profiles .

Experimental Design: What protocols are recommended for studying adsorption of this compound on indoor surfaces?

Methodological Answer:

- Surface Preparation :

- Simulate indoor materials (e.g., glass, PVC) using atomic layer deposition (ALD) for uniformity .

- Adsorption Measurement :

- Microspectroscopic Imaging : Track compound distribution via Raman or FTIR mapping .

- Kinetic Studies : Use quartz crystal microbalance (QCM) to measure adsorption rates under varying humidity .

Q. Key Variables :

| Variable | Impact on Adsorption | Reference |

|---|---|---|

| Surface Roughness | Increases binding site availability | |

| Humidity | Enhances hydrophilic interactions | |

| Temperature | Higher temps reduce physisorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.